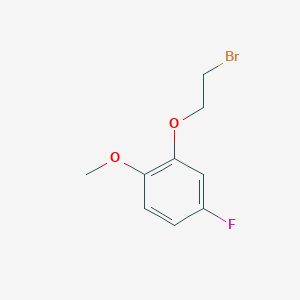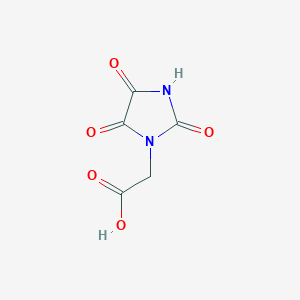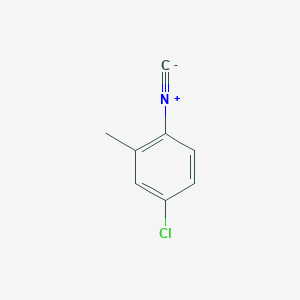
4-Chloro-2-methylphenyl isocyanide
説明
4-Chloro-2-methylphenyl isocyanide is a chemical compound with the CAS Number: 60515-59-5 and Linear Formula: C8H6ClN . It has a molecular weight of 151.6 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H6ClN . The InChI code for the compound is 1S/C8H6ClNO/c1-6-4-7 (9)2-3-8 (6)10-5-11/h2-4H,1H3 . The compound has a molecular weight of 167.59 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 167.59 g/mol . The compound has a topological polar surface area of 29.4 Ų .科学的研究の応用
Polyurethane Production
4-Chloro-2-methylphenyl isocyanide and related compounds play a role in polyurethane production. Studies show that aryl isocyanide dichlorides can act as sources of chlorine radicals in polyurethane production chains (Callison et al., 2012).
Surface Chemistry
The interfacial bonding and electronic structure of 4-methylphenyl isocyanide, a related compound, on metal surfaces have been extensively studied. This research is crucial for understanding molecular interactions on metal surfaces, which has implications in various fields, including catalysis (Youngku Sohn and J. White, 2008).
Chemical Synthesis and Reactions
This compound is involved in various chemical syntheses and reactions. For example, its derivatives are used in the synthesis of complex molecules and ligands for transition metal compounds (Y. Ito et al., 1986). Additionally, it is used in the formation of diketopiperazine derivatives, showcasing its versatility in organic synthesis (Fei‐Hu Ji et al., 2014).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound are used in reactions with metal complexes. These reactions are significant for understanding the coordination chemistry and reactivity of metal-isocyanide complexes (F. E. H. and L. Imhof, 1997).
Catalysis
Studies have shown that isocyanides, including this compound derivatives, are important in catalysis. They are used as ligands in metal-catalyzed reactions, contributing to the development of efficient catalytic processes (Hajime Ito et al., 2007).
作用機序
Target of Action
4-Chloro-2-methylphenyl isocyanide is a type of isocyanate . Isocyanates are electrophiles, meaning they are attracted to electron-rich regions of other molecules . They are known to react with a variety of nucleophiles, including alcohols and amines . Therefore, the primary targets of this compound are likely to be these nucleophilic compounds within biological systems.
Mode of Action
Isocyanates, including this compound, interact with their targets through a process called nucleophilic addition . In this process, the nucleophile (such as an alcohol or amine) donates a pair of electrons to the electrophilic carbon in the isocyanate group, forming a new covalent bond . This results in changes to the molecular structure of the target compound.
Pharmacokinetics
The physical properties of the compound, such as its solid form and its density of 12 g/mL at 25 °C , could influence its bioavailability. For instance, its solid form might limit its absorption in the body, while its density might affect its distribution within bodily tissues.
Result of Action
Based on the general reactivity of isocyanates, it’s possible that this compound could cause structural and functional changes in proteins or other biomolecules by reacting with their alcohol or amine groups .
生化学分析
Biochemical Properties
4-Chloro-2-methylphenyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently bind to essential metabolic enzymes, such as fatty acid biosynthetic enzyme FabF and hexosamine pathway enzyme GlmS . These interactions result in the inhibition of enzyme activity, thereby affecting the metabolic pathways they are involved in. The compound’s unique structure allows it to act as both a nucleophile and an electrophile, enabling diverse biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of bacterial pathogens by targeting essential metabolic enzymes . Additionally, it can cause cytotoxic effects, leading to changes in cell viability and function. The impact on gene expression and cellular metabolism further underscores its potential as a biochemical tool in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s isocyanide group allows it to participate in nucleophilic substitution reactions, resulting in the formation of stable covalent adducts with target enzymes . This interaction disrupts the normal function of the enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, the compound’s ability to act as both a nucleophile and an electrophile contributes to its versatility in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in enzyme activity and metabolic pathways. In vitro and in vivo studies have shown that the compound’s effects can persist over time, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before observable effects occur. Toxicity at high doses can manifest as respiratory irritation, skin irritation, and other adverse reactions . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to inhibit key metabolic enzymes, such as FabF and GlmS, affects the metabolic flux and levels of metabolites in the pathways they regulate . This inhibition can lead to disruptions in fatty acid biosynthesis and the hexosamine pathway, resulting in altered cellular metabolism. The compound’s interactions with metabolic enzymes highlight its potential as a tool for studying metabolic pathways and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects
特性
IUPAC Name |
4-chloro-1-isocyano-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUALJWHMLJTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572855 | |
| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-59-5 | |
| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)




![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
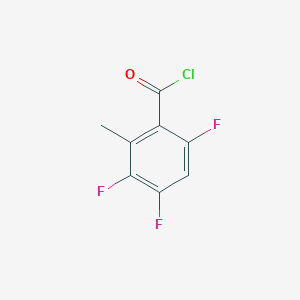

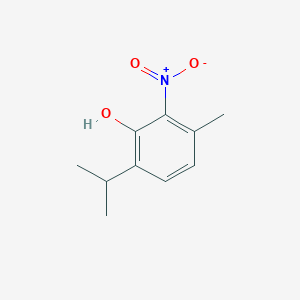
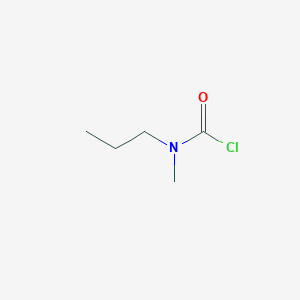

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
